
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate can be synthesized through the reaction of 2-(methoxycarbonyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere at room temperature, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide.
Conditions: Mild temperatures (50-80°C), inert atmosphere, and aqueous or organic solvents.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of potassium trifluoro(2-(methoxycarbonyl)phenyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate
- Potassium 2-methylthiophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .
属性
分子式 |
C8H7BF3KO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC 名称 |
potassium;trifluoro-(2-methoxycarbonylphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
InChI 键 |
WUNJUIJZUIMINT-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=CC=C1C(=O)OC)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



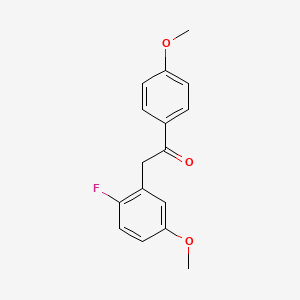
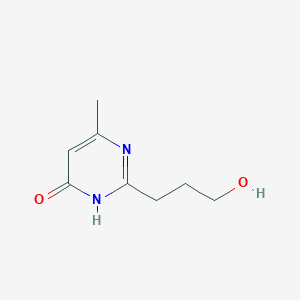
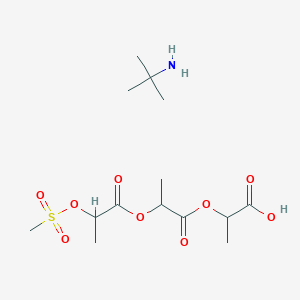

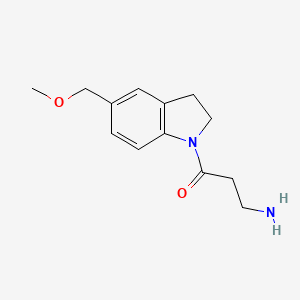

![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
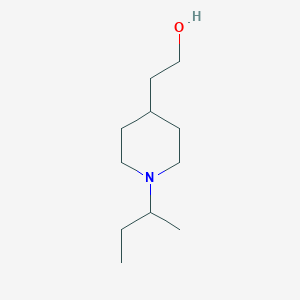

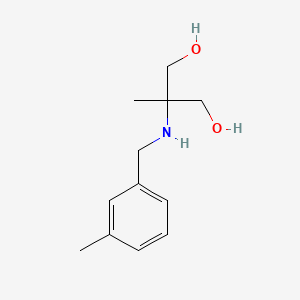

![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
